N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide
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Overview
Description
“N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and hydroxy functional groups in the molecule suggests that it may exhibit interesting chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ethylenediamine.
Formation of Phthalazinone Core: The phthalic anhydride reacts with hydrazine to form the phthalazinone core.
Functional Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alkylamine derivative.
Substitution: Formation of substituted phthalazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different functional groups.
Aminoethyl Derivatives: Compounds with similar aminoethyl groups but different core structures.
Hydroxy Derivatives: Compounds with similar hydroxy groups but different core structures.
Uniqueness
“N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” is unique due to the specific combination of functional groups and its potential biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-(4-oxo-3H-phthalazin-1-yl)propanamide |
InChI |
InChI=1S/C13H16N4O2/c14-7-8-15-12(18)6-5-11-9-3-1-2-4-10(9)13(19)17-16-11/h1-4H,5-8,14H2,(H,15,18)(H,17,19) |
InChI Key |
SJVGIZXYSHPJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CCC(=O)NCCN |
Origin of Product |
United States |
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